molecular formula C7H13NO3 B13838314 Ethyl 1,2-oxazinane-3-carboxylate

Ethyl 1,2-oxazinane-3-carboxylate

Cat. No.: B13838314
M. Wt: 159.18 g/mol
InChI Key: XMDIPYAXYOQMIM-UHFFFAOYSA-N
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Description

Ethyl 1,2-oxazinane-3-carboxylate is a versatile oxazinane derivative serving as a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure features a six-membered 1,2-oxazinane ring, a motif of significant interest in the development of novel bioactive compounds. A primary research application of related 2-oxo-6-trihalomethyl-1,3-oxazinane carboxylates, which share a core structural similarity, is the exploration of new antimicrobial agents . These compounds have demonstrated promising in vitro activity against a panel of clinically relevant microorganisms, including yeast-like fungi such as Candida albicans and bacteria such as Staphylococcus aureus and Escherichia coli . Furthermore, the 1,2-oxazinane scaffold is a useful precursor in synthetic chemistry. It can be utilized in solid-phase synthesis to create diverse chemical libraries and can be transformed into other valuable chiral building blocks, such as 1,4-amino alcohols and lactones, through well-established chemical manipulations . From a physico-chemical perspective, the compound has a molecular weight of 159.18 g/mol and a molecular formula of C7H13NO3 . Calculated properties include a density of approximately 1.078 g/cm³ and a boiling point near 201.6°C at 760 mmHg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl oxazinane-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-2-10-7(9)6-4-3-5-11-8-6/h6,8H,2-5H2,1H3

InChI Key

XMDIPYAXYOQMIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCON1

Origin of Product

United States

Preparation Methods

One-Pot Cyclization from Anthranilic Acid Derivatives

A prominent and efficient method for synthesizing ethyl 1,2-oxazinane-3-carboxylate analogues involves the condensation and cyclization of anthranilic acid derivatives with ethyl 2-chloro-2-oxoacetate in the presence of triethylamine under mild conditions.

  • Reaction Scheme:
    Anthranilic acid derivatives (1) react with ethyl 2-chloro-2-oxoacetate (2) in chloroform with triethylamine as base to yield ethyl 1,2-oxazinane derivatives (3) via an initial condensation followed by cyclization under reflux (Scheme 1).

  • Conditions:

    • Solvent: CHCl₃
    • Base: Triethylamine (Et₃N)
    • Temperature: Room temperature for condensation, then reflux for cyclization
    • Time: 30–120 minutes depending on substituents
  • Yields:
    High yields (80–95%) were reported for various substituted anthranilic acids, indicating the robustness of the method.

Entry R₁ R₂ R₃ Reaction Time (min) Yield (%)
a H H H 30 95
b Me H H 40 95
c H MeO MeO 90 93
d H EtO-CO-COO H 120 83
e H Br H 80 80
f H Cl H 90 85
  • Notes:
    The reaction proceeds without the need for isolation of intermediates or use of catalysts, simplifying the procedure and purification steps. The method is suitable for various functional groups on the anthranilic acid ring, demonstrating good functional group tolerance.

Synthesis via Reaction of Diazo Esters with Aziridines

Another approach involves the ring expansion of alkoxycarbonylketenes generated from alkyl 2-diazo-3-oxoalkanoates reacting with aziridines to form ethyl 1,2-oxazinane derivatives.

  • General Procedure:

    • React diazo ester (0.36 mmol) with aziridine (0.3 mmol) in 1,2-dichloroethane (DCE) solvent.
    • Heat under microwave irradiation at 130 °C for 20 minutes.
    • Purify the product by silica gel chromatography.
  • Yields and Optimization:
    Initial yields were moderate (~41%) but improved with temperature optimization. The method allows the synthesis of this compound derivatives with good selectivity.

  • Advantages:

    • Microwave-assisted heating reduces reaction time.
    • Metal-free and direct synthesis method.
    • Applicable to various aziridine substrates.

Solid-Phase Synthesis Using 3,6-Dihydro-2H-1,2-Oxazines

Solid-phase synthesis methods have been developed for 1,2-oxazine derivatives, which are closely related to this compound.

  • Method Overview:

    • Regioselective hetero Diels-Alder reaction of arylnitroso compounds with sorbic acid produces 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid derivatives.
    • These intermediates undergo modifications such as carboxylic group functionalization, double bond dihydroxylation, and N-O bond cleavage to yield various derivatives.
  • Applications:

    • The method is suitable for combinatorial chemistry and high-throughput synthesis.
    • Enables stereoselective synthesis of chiral lactones and related compounds derived from 1,2-oxazine scaffolds.
  • Analytical Techniques:
    Chiral HPLC and Supercritical Fluid Chromatography (SFC) are used for effective stereoisomer separation and analysis.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Reaction Time Yield Range (%) Notes
One-pot cyclization (Anthranilic acid + ethyl 2-chloro-2-oxoacetate) Anthranilic acid derivatives, ethyl 2-chloro-2-oxoacetate, Et₃N CHCl₃, reflux, Et₃N base 30–120 min 80–95 Mild, catalyst-free, high purity products
Diazo ester and aziridine ring expansion Alkyl 2-diazo-3-oxoalkanoates, aziridines DCE, microwave heating at 130 °C ~20 min Moderate to good Microwave-assisted, metal-free
Solid-phase synthesis via hetero Diels-Alder Arylnitroso compounds, sorbic acid Solid-phase, multiple steps Variable Not specified Suitable for combinatorial chemistry

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-oxazinane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.

    Reduction: Reduction of the compound can yield oxazinanes.

    Substitution: The compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazinane-2,5-diones.

    Reduction: Oxazinanes.

    Substitution: Polyfunctionalized bicyclic systems.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : Ethyl 1,2-oxazinane-3-carboxylate serves as an intermediate in the synthesis of bioactive compounds. It has been investigated for its potential use in drug development due to its ability to act as a ligand or auxiliary in organic synthesis .
  • Antibacterial and Anti-inflammatory Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial and anti-inflammatory activities. For instance, certain oxazinane derivatives have demonstrated effectiveness against various bacterial strains and inflammatory conditions .
  • Cancer Research : The compound has been evaluated for its cytotoxic effects against multiple cancer cell lines. Research indicates that some derivatives can achieve up to 100% killing efficiency against specific cancer types such as breast cancer (MCF-7) and prostate cancer (PC-3) cells . The mechanism involves interaction with cellular targets that modulate pathways related to cell survival and apoptosis.

Agricultural Chemicals

This compound is also explored for its potential use in agricultural chemicals. Its derivatives are being investigated for their efficacy as pesticides and herbicides due to their biological activity against pests and pathogens. The compound's structure allows for modifications that enhance its stability and effectiveness in various formulations.

Materials Science

In materials science, this compound is utilized in the production of fine chemicals and polymers. Recent studies have focused on polymerizing oxazine monomers into water-soluble poly(2-substituted-5,6-dihydro-4H-1,3-oxazine) which showed promising properties for biomedical applications such as drug delivery systems .

Case Studies

StudyFocusFindings
Al-ajely et al., 2021Synthesis of oxazine compoundsDeveloped oxazine derivatives with significant anticancer activity across multiple cell lines .
Zivani et al., 2020Polymer applicationsSynthesized poly(2-oxazine) showing non-toxic effects on mouse fibroblasts; explored for drug delivery systems .
Young et al., 2020Thermo-sensitive polymersInvestigated the smart material properties of poly(oxazines) for various bio-applications .

Mechanism of Action

The mechanism of action of ethyl 1,2-oxazinane-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory responses .

Comparison with Similar Compounds

Critical Analysis of the Provided Evidence

The evidence supplied focuses on imidazopyridazine derivatives (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) rather than oxazinane-based compounds. These imidazopyridazines share structural similarities such as fused aromatic rings and chlorine substituents but differ fundamentally from 1,2-oxazinane in ring size, saturation, and heteroatom arrangement. Key discrepancies include:

Property Ethyl 1,2-Oxazinane-3-Carboxylate Ethyl 6-Chloroimidazopyridazine-2-Carboxylate
Core Structure Saturated 6-membered ring (O, N) Fused aromatic rings (N, Cl substituent)
Reactivity Flexible, prone to ring-opening Aromatic stabilization, electrophilic substitution
Bioactivity Potential Unreported in evidence Likely kinase inhibition (based on analogs)

Challenges in Comparative Analysis

The absence of data for this compound in the provided sources highlights a critical gap. For example:

  • Synthetic Routes: Imidazopyridazines are synthesized via cyclization of chlorinated precursors , whereas oxazinanes often require ring-closing metathesis or condensation of amino alcohols.
  • Applications : Imidazopyridazine derivatives are explored as kinase inhibitors , but oxazinane analogs may target entirely different pathways (e.g., GABA analogs or peptidomimetics).

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